3-BROMO-4-(DIFLUOROMETHOXY)ANILINE

Description

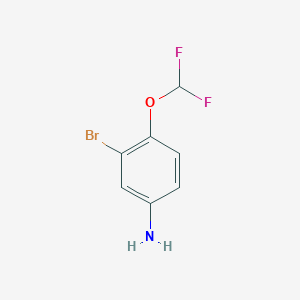

3-Bromo-4-(difluoromethoxy)aniline is a brominated aniline derivative featuring a difluoromethoxy (-OCF₂H) substituent at the para position relative to the amino group and a bromine atom at the meta position. This compound is part of a broader class of halogenated anilines, which are critical intermediates in pharmaceutical, agrochemical, and materials science research.

Properties

IUPAC Name |

3-bromo-4-(difluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBYQZYAYQUGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(difluoromethoxy)aniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, along with water and hydrazine as reducing agents .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(difluoromethoxy)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to aniline.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Coupling: Boron reagents and palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

Substitution: Various substituted anilines.

Oxidation: Nitro and nitroso derivatives.

Reduction: Aniline derivatives.

Coupling: Biaryl compounds.

Scientific Research Applications

3-Bromo-4-(difluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(difluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Substitutent Effects on Electronic and Physical Properties

The substituent at the 4-position (para to the amino group) significantly influences the compound’s electronic profile, solubility, and reactivity. Below is a comparative analysis of key analogues:

Key Observations :

- The trifluoromethyl (-CF₃) group (e.g., in 4-bromo-3-(trifluoromethyl)aniline) exerts a stronger inductive effect than alkoxy substituents, which may increase oxidative stability .

- Solubility : Difluoromethoxy derivatives are expected to exhibit better solubility in polar solvents compared to trifluoromethoxy or trifluoromethyl analogues due to lower fluorine content and reduced hydrophobicity .

- Commercial Availability : Trifluoromethyl- and trifluoromethoxy-substituted bromoanilines are more commonly catalogued (e.g., Kanto Reagents, Fluorochem), suggesting higher synthetic accessibility than difluoromethoxy variants .

Biological Activity

3-Bromo-4-(difluoromethoxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₈BrF₂NO

- Molecular Weight : Approximately 236.06 g/mol

- Structural Features : The compound contains a bromine atom, a difluoromethoxy group, and an aniline backbone, which contribute to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of halogen atoms enhances its ability to form strong interactions with biological macromolecules, potentially modulating their functions. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, which is crucial for its anticancer effects.

- Receptor Modulation : It has been suggested that this compound can modulate receptor signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth and proliferation. The specific mechanisms by which it exerts these effects may involve:

- Disruption of bacterial cell wall synthesis.

- Inhibition of nucleic acid synthesis in microbial cells.

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : By inhibiting key enzymes involved in cell cycle regulation, the compound can halt the proliferation of cancer cells.

- Induction of Apoptosis : It may activate apoptotic pathways, leading to programmed cell death in malignant cells .

Study on Antimicrobial Properties

A study conducted on the antimicrobial effects of this compound highlighted its efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate level of antimicrobial activity, warranting further exploration for potential therapeutic applications.

Study on Anticancer Effects

In a separate investigation focusing on the anticancer properties, this compound was tested on various cancer cell lines. The findings are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Q & A

Q. What are the common synthetic routes for 3-bromo-4-(difluoromethoxy)aniline, and how can reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation of a substituted aniline precursor. For example:

- Direct Bromination : Starting with 4-(difluoromethoxy)aniline, bromination using Br₂ in acetic acid (HOAc) and diethyl ether (Et₂O) under controlled temperature (0–25°C) can introduce the bromine atom at position 3. This method may yield a mixture of mono- and di-brominated products, requiring chromatographic separation .

- Protection-Deprotection Strategy : Acetylation of the amino group (to form acetanilide) prior to bromination improves regioselectivity. Subsequent hydrolysis restores the amino group .

Q. Table 1: Comparison of Synthesis Methods

| Method | Conditions | Key Challenges | Yield Optimization Tips |

|---|---|---|---|

| Direct Bromination | Br₂ in HOAc/Et₂O, 0–25°C | Competing di-bromination | Use stoichiometric Br₂, monitor reaction time |

| Acetanilide Protection | Ac₂O, then Br₂ in HOAc | Hydrolysis step efficiency | Optimize HCl concentration for hydrolysis |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify substituent positions (e.g., splitting patterns for -OCHF₂ and aromatic protons). NMR confirms the difluoromethoxy group .

- X-ray Crystallography : SHELXL software refines crystal structures to confirm molecular geometry and intermolecular interactions (e.g., hydrogen bonding involving NH₂) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₇H₆BrF₂NO) and isotopic patterns for bromine.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (R36/37/38) .

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (R22).

- Waste Disposal : Neutralize with dilute HCl before disposal due to potential carcinogenicity (linked to aniline derivatives) .

Advanced Research Questions

Q. How does the electron-withdrawing difluoromethoxy group influence regioselectivity during electrophilic substitution reactions?

- Methodological Answer : The -OCHF₂ group is meta-directing due to its strong electron-withdrawing nature (-I effect). In bromination, this directs electrophiles to position 3 (ortho to -NH₂ and meta to -OCHF₂). Computational modeling (DFT) can predict charge distribution, but experimental validation via NMR coupling constants is critical .

Q. How can conflicting data from bromination reactions (e.g., unexpected di-brominated byproducts) be systematically analyzed?

- Methodological Answer :

- Chromatographic Separation : Use silica gel column chromatography with hexane/ethyl acetate gradients to isolate mono- and di-brominated species .

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to determine if byproducts arise from prolonged exposure (thermodynamic) or fast kinetics.

- Mass Balance Analysis : Quantify unreacted starting material and byproducts via HPLC to refine stoichiometric ratios.

Q. What role does this compound play in the synthesis of bioactive heterocycles?

- Methodological Answer : It serves as a precursor for benzimidazole derivatives (e.g., 5-(difluoromethoxy)-1H-benzimidazoles), which are explored as protease inhibitors or antimicrobial agents. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- Charge Distribution Analysis : Calculate electrostatic potential maps to identify electron-deficient aromatic positions.

- Transition State Modeling : Simulate activation energies for substitutions at C-3 (bromine) vs. C-5 (hydrogen). Correlate with experimental kinetics (e.g., SNAr reactions with amines) .

Q. What strategies mitigate the environmental and toxicity risks of this compound in large-scale research?

- Methodological Answer :

- Green Chemistry Approaches : Replace Br₂ with safer brominating agents (e.g., NBS in ionic liquids).

- Biodegradation Studies : Use soil microbes (e.g., Pseudomonas spp.) to assess degradation pathways and half-lives .

- In Vitro Toxicity Assays : Evaluate mutagenicity via Ames test and cytotoxicity in human cell lines (e.g., HepG2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.